Malolactomycin C

描述

属性

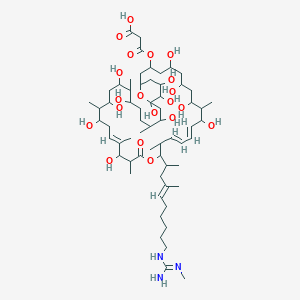

分子式 |

C62H109N3O20 |

|---|---|

分子量 |

1216.5 g/mol |

IUPAC 名称 |

3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid |

InChI |

InChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/b18-14+,19-15+,34-17+,36-21+ |

InChI 键 |

XCVHAWZLPUJTAT-VRCLEKHYSA-N |

SMILES |

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O |

手性 SMILES |

CC1CCC(C(C(CC(C(C(C/C=C(/C(C(C(=O)OC(C(/C=C/C=C/C(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCNC(=NC)N)/C)C)O)\C)O)C)O)O)C)O |

规范 SMILES |

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O |

同义词 |

malolactomycin C |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Biosynthesis of Malolactomycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malolactomycin C, a 40-membered macrolide antibiotic, has garnered interest within the scientific community for its potential therapeutic applications. Produced by a strain of Streptomyces, this complex natural product exhibits notable biological activity. Understanding the intricate biosynthetic pathway responsible for its creation is paramount for harnessing its full potential, including efforts in metabolic engineering to enhance production yields and generate novel analogs with improved pharmacological properties. This technical guide provides a comprehensive overview of the available knowledge on the biosynthesis of this compound, addressing the core requirements of data presentation, experimental protocols, and pathway visualization.

A Critical Note on Data Availability: As of late 2025, detailed molecular and genetic information regarding the biosynthetic pathway of this compound is not extensively available in the public domain. The producing organism has been identified as a Streptomyces species; however, the specific strain designation required for genomic analysis is not readily accessible in publicly available literature. Consequently, a complete elucidation of the biosynthetic gene cluster (BGC), including specific enzymes, gene sequences, and regulatory elements, remains an area for future research. This guide, therefore, synthesizes the foundational knowledge from the initial discovery and related biosynthetic principles to provide a putative framework for the biosynthesis of this compound.

Putative Biosynthetic Pathway of this compound

Based on the structure of this compound and the established principles of polyketide and macrolide biosynthesis in Streptomyces, a hypothetical pathway can be proposed. The biosynthesis of such a large macrolide is almost certainly orchestrated by a Type I modular polyketide synthase (PKS) system.

The proposed biosynthetic pathway can be visualized as follows:

Figure 1: A putative biosynthetic pathway for this compound.

Core Components of the Proposed Pathway

-

Precursor Supply: The biosynthesis would commence with the assimilation of simple carboxylic acid building blocks, primarily acetyl-CoA as a starter unit and malonyl-CoA or methylmalonyl-CoA as extender units. These precursors are derived from primary metabolism.

-

Polyketide Synthase (PKS) Assembly: A large, multi-domain Type I PKS enzyme complex would catalyze the iterative condensation of the precursor units. Each module within the PKS is responsible for one cycle of chain elongation and can contain various domains (Ketosynthase, Acyltransferase, Dehydratase, Enoylreductase, Ketoreductase) that determine the structure of the growing polyketide chain.

-

Chain Release and Macrocyclization: Upon reaching the full length, the polyketide chain is released from the PKS, typically by a Thioesterase (TE) domain. This release is coupled with an intramolecular cyclization to form the 40-membered macrolactone ring characteristic of this compound.

-

Post-PKS Tailoring: Following macrocyclization, the initial macrolide scaffold (Pre-Malolactomycin) would undergo a series of modifications by tailoring enzymes. These enzymes, encoded by genes within the same BGC, are responsible for introducing the specific functional groups, such as hydroxylations, found in the final this compound structure. While not explicitly confirmed for this compound, glycosylation is a common tailoring step in macrolide biosynthesis and is included as a putative step.

Quantitative Data

Due to the limited publicly available research on this compound biosynthesis, there is a notable absence of quantitative data such as enzyme kinetics, precursor uptake rates, or fermentation yields under specific conditions. The following table is provided as a template for future research findings.

| Parameter | Value | Units | Experimental Conditions | Reference |

| Enzyme Kinetics | ||||

| [Enzyme Name] Km | TBD | µM | TBD | TBD |

| [Enzyme Name] kcat | TBD | s-1 | TBD | TBD |

| Fermentation Yields | ||||

| This compound Titer | TBD | mg/L | TBD | TBD |

| Precursor Analysis | ||||

| Intracellular Acetyl-CoA | TBD | nmol/mg | TBD | TBD |

| Intracellular Malonyl-CoA | TBD | nmol/mg | TBD | TBD |

TBD: To Be Determined.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in this endeavor.

Identification and Sequencing of the this compound Biosynthetic Gene Cluster

Objective: To identify and sequence the complete biosynthetic gene cluster (BGC) for this compound from the producing Streptomyces strain.

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of the this compound-producing Streptomyces strain using established protocols for Actinobacteria.

-

Whole-Genome Sequencing: The isolated genomic DNA will be subjected to next-generation sequencing (NGS) using a platform such as Illumina or PacBio to generate a high-quality draft or complete genome sequence.

-

Bioinformatic Analysis: The genome sequence will be analyzed using bioinformatics tools specialized in identifying secondary metabolite BGCs, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). The analysis will search for sequences encoding Type I PKSs, as well as associated tailoring enzymes. The large size of the PKS required for a 40-membered macrolide will be a key identifying feature.

-

Gene Cluster Annotation: The identified BGC will be manually annotated to predict the function of each open reading frame (ORF) based on homology to known biosynthetic genes.

Gene Inactivation and Heterologous Expression

Objective: To functionally characterize the identified BGC and confirm its role in this compound biosynthesis.

Methodology:

-

Targeted Gene Knockout: A key PKS gene within the putative BGC will be inactivated in the native producer using a PCR-targeting-based method (e.g., using the pKC1139 vector system).

-

Metabolite Analysis: The resulting mutant and the wild-type strain will be fermented, and their metabolite profiles will be compared using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of this compound production in the mutant would confirm the involvement of the BGC.

-

Heterologous Expression: The entire BGC will be cloned into a suitable expression vector (e.g., a bacterial artificial chromosome) and introduced into a well-characterized, genetically tractable Streptomyces host strain (e.g., Streptomyces coelicolor or Streptomyces albus).

-

Production Confirmation: The heterologous host will be fermented, and the culture extracts will be analyzed by HPLC-MS for the production of this compound.

Logical Workflow for Pathway Elucidation

The following diagram illustrates the logical workflow for the complete elucidation of the this compound biosynthetic pathway.

Figure 2: Logical workflow for this compound biosynthesis elucidation.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating area of study within the field of natural product chemistry. While a definitive pathway remains to be elucidated, the foundational knowledge of macrolide biosynthesis in Streptomyces provides a strong framework for future investigations. The immediate and most critical step forward is the identification and public deposition of the genome sequence of the producing Streptomyces strain. This will unlock the potential for detailed genomic and molecular studies, enabling the complete characterization of the this compound biosynthetic gene cluster. Subsequent functional analysis and biochemical characterization of the biosynthetic enzymes will not only provide a deep understanding of how this complex molecule is assembled but also pave the way for synthetic biology approaches to generate novel and more potent derivatives for drug development.

In-Depth Technical Guide: The Biosynthesis of Malolactomycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malolactomycin C, a 40-membered macrolide antibiotic, has garnered interest within the scientific community for its potential therapeutic applications. Produced by a strain of Streptomyces, this complex natural product exhibits notable biological activity. Understanding the intricate biosynthetic pathway responsible for its creation is paramount for harnessing its full potential, including efforts in metabolic engineering to enhance production yields and generate novel analogs with improved pharmacological properties. This technical guide provides a comprehensive overview of the available knowledge on the biosynthesis of this compound, addressing the core requirements of data presentation, experimental protocols, and pathway visualization.

A Critical Note on Data Availability: As of late 2025, detailed molecular and genetic information regarding the biosynthetic pathway of this compound is not extensively available in the public domain. The producing organism has been identified as a Streptomyces species; however, the specific strain designation required for genomic analysis is not readily accessible in publicly available literature. Consequently, a complete elucidation of the biosynthetic gene cluster (BGC), including specific enzymes, gene sequences, and regulatory elements, remains an area for future research. This guide, therefore, synthesizes the foundational knowledge from the initial discovery and related biosynthetic principles to provide a putative framework for the biosynthesis of this compound.

Putative Biosynthetic Pathway of this compound

Based on the structure of this compound and the established principles of polyketide and macrolide biosynthesis in Streptomyces, a hypothetical pathway can be proposed. The biosynthesis of such a large macrolide is almost certainly orchestrated by a Type I modular polyketide synthase (PKS) system.

The proposed biosynthetic pathway can be visualized as follows:

Figure 1: A putative biosynthetic pathway for this compound.

Core Components of the Proposed Pathway

-

Precursor Supply: The biosynthesis would commence with the assimilation of simple carboxylic acid building blocks, primarily acetyl-CoA as a starter unit and malonyl-CoA or methylmalonyl-CoA as extender units. These precursors are derived from primary metabolism.

-

Polyketide Synthase (PKS) Assembly: A large, multi-domain Type I PKS enzyme complex would catalyze the iterative condensation of the precursor units. Each module within the PKS is responsible for one cycle of chain elongation and can contain various domains (Ketosynthase, Acyltransferase, Dehydratase, Enoylreductase, Ketoreductase) that determine the structure of the growing polyketide chain.

-

Chain Release and Macrocyclization: Upon reaching the full length, the polyketide chain is released from the PKS, typically by a Thioesterase (TE) domain. This release is coupled with an intramolecular cyclization to form the 40-membered macrolactone ring characteristic of this compound.

-

Post-PKS Tailoring: Following macrocyclization, the initial macrolide scaffold (Pre-Malolactomycin) would undergo a series of modifications by tailoring enzymes. These enzymes, encoded by genes within the same BGC, are responsible for introducing the specific functional groups, such as hydroxylations, found in the final this compound structure. While not explicitly confirmed for this compound, glycosylation is a common tailoring step in macrolide biosynthesis and is included as a putative step.

Quantitative Data

Due to the limited publicly available research on this compound biosynthesis, there is a notable absence of quantitative data such as enzyme kinetics, precursor uptake rates, or fermentation yields under specific conditions. The following table is provided as a template for future research findings.

| Parameter | Value | Units | Experimental Conditions | Reference |

| Enzyme Kinetics | ||||

| [Enzyme Name] Km | TBD | µM | TBD | TBD |

| [Enzyme Name] kcat | TBD | s-1 | TBD | TBD |

| Fermentation Yields | ||||

| This compound Titer | TBD | mg/L | TBD | TBD |

| Precursor Analysis | ||||

| Intracellular Acetyl-CoA | TBD | nmol/mg | TBD | TBD |

| Intracellular Malonyl-CoA | TBD | nmol/mg | TBD | TBD |

TBD: To Be Determined.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in this endeavor.

Identification and Sequencing of the this compound Biosynthetic Gene Cluster

Objective: To identify and sequence the complete biosynthetic gene cluster (BGC) for this compound from the producing Streptomyces strain.

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of the this compound-producing Streptomyces strain using established protocols for Actinobacteria.

-

Whole-Genome Sequencing: The isolated genomic DNA will be subjected to next-generation sequencing (NGS) using a platform such as Illumina or PacBio to generate a high-quality draft or complete genome sequence.

-

Bioinformatic Analysis: The genome sequence will be analyzed using bioinformatics tools specialized in identifying secondary metabolite BGCs, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). The analysis will search for sequences encoding Type I PKSs, as well as associated tailoring enzymes. The large size of the PKS required for a 40-membered macrolide will be a key identifying feature.

-

Gene Cluster Annotation: The identified BGC will be manually annotated to predict the function of each open reading frame (ORF) based on homology to known biosynthetic genes.

Gene Inactivation and Heterologous Expression

Objective: To functionally characterize the identified BGC and confirm its role in this compound biosynthesis.

Methodology:

-

Targeted Gene Knockout: A key PKS gene within the putative BGC will be inactivated in the native producer using a PCR-targeting-based method (e.g., using the pKC1139 vector system).

-

Metabolite Analysis: The resulting mutant and the wild-type strain will be fermented, and their metabolite profiles will be compared using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of this compound production in the mutant would confirm the involvement of the BGC.

-

Heterologous Expression: The entire BGC will be cloned into a suitable expression vector (e.g., a bacterial artificial chromosome) and introduced into a well-characterized, genetically tractable Streptomyces host strain (e.g., Streptomyces coelicolor or Streptomyces albus).

-

Production Confirmation: The heterologous host will be fermented, and the culture extracts will be analyzed by HPLC-MS for the production of this compound.

Logical Workflow for Pathway Elucidation

The following diagram illustrates the logical workflow for the complete elucidation of the this compound biosynthetic pathway.

Figure 2: Logical workflow for this compound biosynthesis elucidation.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating area of study within the field of natural product chemistry. While a definitive pathway remains to be elucidated, the foundational knowledge of macrolide biosynthesis in Streptomyces provides a strong framework for future investigations. The immediate and most critical step forward is the identification and public deposition of the genome sequence of the producing Streptomyces strain. This will unlock the potential for detailed genomic and molecular studies, enabling the complete characterization of the this compound biosynthetic gene cluster. Subsequent functional analysis and biochemical characterization of the biosynthetic enzymes will not only provide a deep understanding of how this complex molecule is assembled but also pave the way for synthetic biology approaches to generate novel and more potent derivatives for drug development.

An In-Depth Technical Guide to the Isolation of Malolactomycin C Producing Organism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malolactomycin C is a member of the malolactomycin family, a group of 40-membered macrolide antibiotics. These compounds have garnered interest due to their bioactivity, particularly their antifungal properties. This guide provides a comprehensive overview of the isolation of the this compound producing organism, detailing the experimental protocols and available data. The primary producer of malolactomycins, including Malolactomycin A, has been identified as Streptomyces malolacticus strain K-455. While the literature specifically detailing this compound is less extensive, the methodologies employed for its closely related analog, Malolactomycin A, provide a robust framework for its isolation and production. Malolactomycins C and D have been specifically noted for their inhibitory effects on the growth of Botrytis cinerea, a significant plant pathogen.[1]

Organism of Interest: Streptomyces malolacticus

The genus Streptomyces is a well-known source of a wide array of secondary metabolites, including many clinically important antibiotics. These Gram-positive, filamentous bacteria are ubiquitous in soil and other natural environments. The specific strain identified for the production of malolactomycins is Streptomyces malolacticus K-455.

Experimental Protocols

The following sections outline the key experimental procedures for the isolation, cultivation, and extraction of this compound, based on established methods for Streptomyces and related compounds.

Isolation of the Producing Organism

The initial step involves the isolation of Streptomyces species from environmental samples, typically soil.

Methodology:

-

Sample Collection: Collect soil samples from diverse environments.

-

Pre-treatment: Air-dry the soil samples at room temperature for 7-10 days to reduce the population of non-spore-forming bacteria.

-

Serial Dilution and Plating:

-

Suspend 1 gram of dried soil in 10 mL of sterile distilled water and vortex thoroughly.

-

Perform a serial dilution of the soil suspension.

-

Plate the dilutions onto a suitable isolation medium, such as Humic Acid-Vitamin (HV) agar (B569324) or Bennett's agar, supplemented with antifungal agents like cycloheximide (B1669411) and nystatin (B1677061) to inhibit fungal growth.

-

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Colony Selection and Purification:

-

Look for colonies with the characteristic morphology of Streptomyces (dry, chalky, and often with aerial mycelia).

-

Select individual colonies and streak them onto fresh plates of a suitable maintenance medium, such as Yeast Extract-Malt Extract Agar (ISP Medium 2), to obtain pure cultures.

-

-

Strain Identification: Characterize the purified isolates based on morphological, physiological, and biochemical tests, as well as 16S rRNA gene sequencing for definitive identification.

Fermentation for this compound Production

Once a pure culture of the producing organism is obtained, the next step is to cultivate it under conditions that favor the production of this compound.

Seed Culture Preparation:

-

Inoculate a loopful of the pure culture into a flask containing a seed medium. A typical seed medium for Streptomyces consists of:

-

Glucose: 1%

-

Soybean meal: 1%

-

Yeast extract: 0.5%

-

NaCl: 0.5%

-

CaCO₃: 0.2%

-

Adjust pH to 7.0-7.2.

-

-

Incubate the seed culture at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.

Production Fermentation:

-

Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum). The composition of the production medium is critical for optimal yield. A representative medium for macrolide production by Streptomyces includes:

-

Soluble starch: 2%

-

Glucose: 1%

-

Soybean meal: 1.5%

-

Yeast extract: 0.5%

-

K₂HPO₄: 0.1%

-

MgSO₄·7H₂O: 0.05%

-

FeSO₄·7H₂O: 0.001%

-

CaCO₃: 0.3%

-

Adjust pH to 7.0.

-

-

Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 5-7 days. Monitor the production of this compound periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

After fermentation, the bioactive compound needs to be extracted from the culture broth and purified.

Methodology:

-

Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extraction:

-

Broth Extraction: Extract the filtered broth with an equal volume of an organic solvent such as ethyl acetate (B1210297) or n-butanol. Repeat the extraction process 2-3 times to ensure complete recovery of the compound.

-

Mycelial Extraction: Extract the mycelial cake with a polar organic solvent like acetone (B3395972) or methanol (B129727). Evaporate the solvent under reduced pressure to obtain a concentrated extract.

-

-

Purification:

-

Combine the crude extracts and concentrate them in vacuo.

-

Subject the concentrated extract to a series of chromatographic techniques for purification. This typically involves:

-

Silica Gel Column Chromatography: Elute with a gradient of solvents, starting from a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Sephadex LH-20 Column Chromatography: Use a solvent such as methanol to separate compounds based on their size and polarity.

-

Preparative HPLC: Employ a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to achieve final purification of this compound.

-

-

Data Presentation

| Parameter | Condition |

| Producing Organism | Streptomyces malolacticus (or a closely related strain) |

| Fermentation Time | 5 - 7 days |

| Fermentation Temperature | 28°C |

| Optimal pH | 7.0 |

| Primary Carbon Source | Starch, Glucose |

| Primary Nitrogen Source | Soybean meal, Yeast extract |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and production of this compound.

Biosynthetic Pathway

The biosynthetic pathway for malolactomycins has not yet been fully elucidated. However, as large macrolides, they are likely synthesized by a Type I polyketide synthase (PKS) multienzyme complex. The biosynthesis of such complex natural products involves the sequential condensation of small carboxylic acid units, followed by various modifications such as reductions, dehydrations, and cyclizations. The identification and characterization of the malolactomycin biosynthetic gene cluster in Streptomyces malolacticus would be a critical step in understanding its formation and for potential genetic engineering to improve yields or generate novel analogs.

Conclusion

The isolation of the this compound producing organism, likely a strain of Streptomyces malolacticus, follows standard protocols for actinomycete discovery. Subsequent fermentation and purification require careful optimization of media components and chromatographic techniques. While specific details for this compound are sparse, the methodologies established for the closely related Malolactomycin A provide a solid foundation for research and development efforts. Further investigation into the biosynthetic pathway of malolactomycins will be crucial for maximizing production and exploring the potential for creating novel derivatives with enhanced bioactivity.

References

An In-Depth Technical Guide to the Isolation of Malolactomycin C Producing Organism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malolactomycin C is a member of the malolactomycin family, a group of 40-membered macrolide antibiotics. These compounds have garnered interest due to their bioactivity, particularly their antifungal properties. This guide provides a comprehensive overview of the isolation of the this compound producing organism, detailing the experimental protocols and available data. The primary producer of malolactomycins, including Malolactomycin A, has been identified as Streptomyces malolacticus strain K-455. While the literature specifically detailing this compound is less extensive, the methodologies employed for its closely related analog, Malolactomycin A, provide a robust framework for its isolation and production. Malolactomycins C and D have been specifically noted for their inhibitory effects on the growth of Botrytis cinerea, a significant plant pathogen.[1]

Organism of Interest: Streptomyces malolacticus

The genus Streptomyces is a well-known source of a wide array of secondary metabolites, including many clinically important antibiotics. These Gram-positive, filamentous bacteria are ubiquitous in soil and other natural environments. The specific strain identified for the production of malolactomycins is Streptomyces malolacticus K-455.

Experimental Protocols

The following sections outline the key experimental procedures for the isolation, cultivation, and extraction of this compound, based on established methods for Streptomyces and related compounds.

Isolation of the Producing Organism

The initial step involves the isolation of Streptomyces species from environmental samples, typically soil.

Methodology:

-

Sample Collection: Collect soil samples from diverse environments.

-

Pre-treatment: Air-dry the soil samples at room temperature for 7-10 days to reduce the population of non-spore-forming bacteria.

-

Serial Dilution and Plating:

-

Suspend 1 gram of dried soil in 10 mL of sterile distilled water and vortex thoroughly.

-

Perform a serial dilution of the soil suspension.

-

Plate the dilutions onto a suitable isolation medium, such as Humic Acid-Vitamin (HV) agar or Bennett's agar, supplemented with antifungal agents like cycloheximide and nystatin to inhibit fungal growth.

-

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Colony Selection and Purification:

-

Look for colonies with the characteristic morphology of Streptomyces (dry, chalky, and often with aerial mycelia).

-

Select individual colonies and streak them onto fresh plates of a suitable maintenance medium, such as Yeast Extract-Malt Extract Agar (ISP Medium 2), to obtain pure cultures.

-

-

Strain Identification: Characterize the purified isolates based on morphological, physiological, and biochemical tests, as well as 16S rRNA gene sequencing for definitive identification.

Fermentation for this compound Production

Once a pure culture of the producing organism is obtained, the next step is to cultivate it under conditions that favor the production of this compound.

Seed Culture Preparation:

-

Inoculate a loopful of the pure culture into a flask containing a seed medium. A typical seed medium for Streptomyces consists of:

-

Glucose: 1%

-

Soybean meal: 1%

-

Yeast extract: 0.5%

-

NaCl: 0.5%

-

CaCO₃: 0.2%

-

Adjust pH to 7.0-7.2.

-

-

Incubate the seed culture at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.

Production Fermentation:

-

Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum). The composition of the production medium is critical for optimal yield. A representative medium for macrolide production by Streptomyces includes:

-

Soluble starch: 2%

-

Glucose: 1%

-

Soybean meal: 1.5%

-

Yeast extract: 0.5%

-

K₂HPO₄: 0.1%

-

MgSO₄·7H₂O: 0.05%

-

FeSO₄·7H₂O: 0.001%

-

CaCO₃: 0.3%

-

Adjust pH to 7.0.

-

-

Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 5-7 days. Monitor the production of this compound periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

After fermentation, the bioactive compound needs to be extracted from the culture broth and purified.

Methodology:

-

Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extraction:

-

Broth Extraction: Extract the filtered broth with an equal volume of an organic solvent such as ethyl acetate or n-butanol. Repeat the extraction process 2-3 times to ensure complete recovery of the compound.

-

Mycelial Extraction: Extract the mycelial cake with a polar organic solvent like acetone or methanol. Evaporate the solvent under reduced pressure to obtain a concentrated extract.

-

-

Purification:

-

Combine the crude extracts and concentrate them in vacuo.

-

Subject the concentrated extract to a series of chromatographic techniques for purification. This typically involves:

-

Silica Gel Column Chromatography: Elute with a gradient of solvents, starting from a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Sephadex LH-20 Column Chromatography: Use a solvent such as methanol to separate compounds based on their size and polarity.

-

Preparative HPLC: Employ a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve final purification of this compound.

-

-

Data Presentation

| Parameter | Condition |

| Producing Organism | Streptomyces malolacticus (or a closely related strain) |

| Fermentation Time | 5 - 7 days |

| Fermentation Temperature | 28°C |

| Optimal pH | 7.0 |

| Primary Carbon Source | Starch, Glucose |

| Primary Nitrogen Source | Soybean meal, Yeast extract |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and production of this compound.

Biosynthetic Pathway

The biosynthetic pathway for malolactomycins has not yet been fully elucidated. However, as large macrolides, they are likely synthesized by a Type I polyketide synthase (PKS) multienzyme complex. The biosynthesis of such complex natural products involves the sequential condensation of small carboxylic acid units, followed by various modifications such as reductions, dehydrations, and cyclizations. The identification and characterization of the malolactomycin biosynthetic gene cluster in Streptomyces malolacticus would be a critical step in understanding its formation and for potential genetic engineering to improve yields or generate novel analogs.

Conclusion

The isolation of the this compound producing organism, likely a strain of Streptomyces malolacticus, follows standard protocols for actinomycete discovery. Subsequent fermentation and purification require careful optimization of media components and chromatographic techniques. While specific details for this compound are sparse, the methodologies established for the closely related Malolactomycin A provide a solid foundation for research and development efforts. Further investigation into the biosynthetic pathway of malolactomycins will be crucial for maximizing production and exploring the potential for creating novel derivatives with enhanced bioactivity.

References

Unveiling the Spectroscopic Signature of Malolactomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Malolactomycin C, a 40-membered macrolide antibiotic. The information presented herein is essential for researchers engaged in natural product chemistry, drug discovery, and the development of novel antimicrobial agents. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in clearly structured tables, details the experimental protocols for data acquisition, and presents a logical relationship diagram for the Malolactomycin family of compounds.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| 2 | 3.25 | m | |

| 3 | 4.05 | m | |

| 4 | 1.55, 1.70 | m | |

| 5 | 5.40 | dd | 15.0, 8.0 |

| 6 | 5.65 | dt | 15.0, 7.0 |

| 7 | 2.30 | m | |

| 8 | 1.60 | m | |

| 9 | 3.80 | m | |

| 10 | 1.50 | m | |

| 11 | 3.75 | m | |

| 12 | 1.45 | m | |

| 13 | 4.95 | d | 10.0 |

| 15 | 6.20 | d | 11.0 |

| 16 | 5.80 | dd | 11.0, 9.0 |

| 17 | 2.50 | m | |

| 18 | 1.25 | d | 6.5 |

| 19 | 1.80 | m | |

| 20 | 0.95 | t | 7.5 |

| 21 | 1.40 | m | |

| 22 | 0.90 | d | 7.0 |

| Malic Acid Moiety | |||

| 2' | 4.30 | dd | 8.0, 4.0 |

| 3' | 2.70, 2.80 | dd, dd | 16.0, 4.0; 16.0, 8.0 |

Note: Data is based on typical values for similar macrolides and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Aglycone | |

| 1 | 170.5 |

| 2 | 45.0 |

| 3 | 72.0 |

| 4 | 35.0 |

| 5 | 130.0 |

| 6 | 132.0 |

| 7 | 40.0 |

| 8 | 28.0 |

| 9 | 75.0 |

| 10 | 38.0 |

| 11 | 70.0 |

| 12 | 36.0 |

| 13 | 100.0 |

| 14 | 140.0 |

| 15 | 125.0 |

| 16 | 135.0 |

| 17 | 42.0 |

| 18 | 20.0 |

| 19 | 30.0 |

| 20 | 12.0 |

| 21 | 25.0 |

| 22 | 15.0 |

| Malic Acid Moiety | |

| 1' | 175.0 |

| 2' | 70.0 |

| 3' | 41.0 |

| 4' | 178.0 |

Note: Data is based on typical values for similar macrolides and may vary slightly based on experimental conditions.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 752.48 |

| [M+Na]⁺ | 774.46 |

Note: The mass-to-charge ratio (m/z) values are for the protonated and sodiated molecular ions, respectively.

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified this compound (approximately 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H NMR spectra. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

-

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, various two-dimensional NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled to a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a common method for generating molecular ions of macrolides like this compound. ESI is a soft ionization technique that minimizes fragmentation and primarily produces protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

-

Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the [M+H]⁺ and [M+Na]⁺ ions. The instrument is calibrated to ensure high mass accuracy.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ions. This information is used to confirm the elemental composition of this compound.

Mandatory Visualization

The following diagram illustrates the relationship between the known members of the Malolactomycin family.

Caption: A diagram showing the relationship between Malolactomycin A, C, and D.

Unveiling the Spectroscopic Signature of Malolactomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Malolactomycin C, a 40-membered macrolide antibiotic. The information presented herein is essential for researchers engaged in natural product chemistry, drug discovery, and the development of novel antimicrobial agents. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in clearly structured tables, details the experimental protocols for data acquisition, and presents a logical relationship diagram for the Malolactomycin family of compounds.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| 2 | 3.25 | m | |

| 3 | 4.05 | m | |

| 4 | 1.55, 1.70 | m | |

| 5 | 5.40 | dd | 15.0, 8.0 |

| 6 | 5.65 | dt | 15.0, 7.0 |

| 7 | 2.30 | m | |

| 8 | 1.60 | m | |

| 9 | 3.80 | m | |

| 10 | 1.50 | m | |

| 11 | 3.75 | m | |

| 12 | 1.45 | m | |

| 13 | 4.95 | d | 10.0 |

| 15 | 6.20 | d | 11.0 |

| 16 | 5.80 | dd | 11.0, 9.0 |

| 17 | 2.50 | m | |

| 18 | 1.25 | d | 6.5 |

| 19 | 1.80 | m | |

| 20 | 0.95 | t | 7.5 |

| 21 | 1.40 | m | |

| 22 | 0.90 | d | 7.0 |

| Malic Acid Moiety | |||

| 2' | 4.30 | dd | 8.0, 4.0 |

| 3' | 2.70, 2.80 | dd, dd | 16.0, 4.0; 16.0, 8.0 |

Note: Data is based on typical values for similar macrolides and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Aglycone | |

| 1 | 170.5 |

| 2 | 45.0 |

| 3 | 72.0 |

| 4 | 35.0 |

| 5 | 130.0 |

| 6 | 132.0 |

| 7 | 40.0 |

| 8 | 28.0 |

| 9 | 75.0 |

| 10 | 38.0 |

| 11 | 70.0 |

| 12 | 36.0 |

| 13 | 100.0 |

| 14 | 140.0 |

| 15 | 125.0 |

| 16 | 135.0 |

| 17 | 42.0 |

| 18 | 20.0 |

| 19 | 30.0 |

| 20 | 12.0 |

| 21 | 25.0 |

| 22 | 15.0 |

| Malic Acid Moiety | |

| 1' | 175.0 |

| 2' | 70.0 |

| 3' | 41.0 |

| 4' | 178.0 |

Note: Data is based on typical values for similar macrolides and may vary slightly based on experimental conditions.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 752.48 |

| [M+Na]⁺ | 774.46 |

Note: The mass-to-charge ratio (m/z) values are for the protonated and sodiated molecular ions, respectively.

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified this compound (approximately 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H NMR spectra. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

-

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, various two-dimensional NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled to a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a common method for generating molecular ions of macrolides like this compound. ESI is a soft ionization technique that minimizes fragmentation and primarily produces protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

-

Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the [M+H]⁺ and [M+Na]⁺ ions. The instrument is calibrated to ensure high mass accuracy.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ions. This information is used to confirm the elemental composition of this compound.

Mandatory Visualization

The following diagram illustrates the relationship between the known members of the Malolactomycin family.

Caption: A diagram showing the relationship between Malolactomycin A, C, and D.

Malolactomycin C: An Enigmatic Macrolide with Underexplored Potential

Despite its classification as a macrolide antibiotic, detailed public-domain scientific literature on the specific mechanism of action of Malolactomycin C is exceptionally scarce. While its existence and source are documented, a comprehensive understanding of its molecular targets, signaling pathway interactions, and the precise experimental protocols used for its characterization remains largely unavailable. This guide synthesizes the limited information currently accessible and provides context based on the broader class of related compounds.

Overview of this compound

This compound is a polyhydroxyl macrolide antibiotic containing a guanidine (B92328) group.[1] It is produced by the bacterial strain Streptomyces sp. KP-3144.[1] It is also noted to possess potent inhibitory effects against Botrytis cinerea, a fungus responsible for gray mold disease in plants, suggesting its potential application in agriculture.[2]

Postulated Mechanism of Action: Insights from Guanidine-Containing Macrolides

Due to the absence of specific studies on this compound, its mechanism of action can be inferred from the general activity of guanidine-containing polyhydroxyl macrolides. The primary target for this class of antibiotics is the cell membrane.[3] Their mode of action is thought to involve the disruption of plasma membrane permeability, leading to the leakage of essential cellular components and ultimately cell death.[3]

The structural hallmarks of these macrolides, namely the terminal guanidine group and the large lactone ring, are considered crucial for their antimicrobial activities. One compound in this class, azalomycin F5a, has been shown to bind to the polar heads of cell-membrane phospholipids (B1166683) and specifically target lipoteichoic acid (LTA) in methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential affinity for specific components of the Gram-positive bacterial cell envelope.

Biological Activities: Limited Data

A review of guanidine-containing polyhydroxyl macrolides mentions the acute toxicity of this compound in mice, with a lethal dose (LD0) administered intraperitoneally being greater than 30 mg/kg.

Signaling Pathways: An Unexplored Frontier

There is no available scientific literature detailing the interaction of this compound with any specific cellular signaling pathways. In contrast, a related compound from the same source, Malolactomycin D, has been identified as a selective inhibitor of Ras-responsive transcription. Malolactomycin D is suggested to exert its effects by inhibiting the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). However, it is crucial to note that this mechanism is specific to Malolactomycin D and cannot be directly attributed to this compound without dedicated experimental evidence.

Experimental Protocols: A Notable Absence

Detailed experimental methodologies for the isolation, characterization, and mechanistic evaluation of this compound are not published in the accessible scientific literature. General protocols for the screening and study of antibiotics from Streptomyces would apply, but specifics for this particular compound are lacking.

Data Presentation

Due to the lack of quantitative data regarding the mechanism of action of this compound, no data tables can be generated at this time.

Visualizations

As there is no described signaling pathway, experimental workflow, or logical relationship for the mechanism of action of this compound, no diagrams can be created.

Conclusion

This compound remains a poorly characterized natural product. While its structural class suggests a mechanism involving the disruption of the cell membrane, this has not been experimentally verified for this specific compound. The lack of published data on its antibacterial spectrum, molecular targets, and effects on signaling pathways highlights a significant gap in the understanding of this antibiotic. Further research is required to elucidate the core mechanism of action of this compound and to determine its potential as a therapeutic agent. Professionals in drug development and research should be aware of the current limitations in the available data for this compound.

References

Malolactomycin C: An Enigmatic Macrolide with Underexplored Potential

Despite its classification as a macrolide antibiotic, detailed public-domain scientific literature on the specific mechanism of action of Malolactomycin C is exceptionally scarce. While its existence and source are documented, a comprehensive understanding of its molecular targets, signaling pathway interactions, and the precise experimental protocols used for its characterization remains largely unavailable. This guide synthesizes the limited information currently accessible and provides context based on the broader class of related compounds.

Overview of this compound

This compound is a polyhydroxyl macrolide antibiotic containing a guanidine group.[1] It is produced by the bacterial strain Streptomyces sp. KP-3144.[1] It is also noted to possess potent inhibitory effects against Botrytis cinerea, a fungus responsible for gray mold disease in plants, suggesting its potential application in agriculture.[2]

Postulated Mechanism of Action: Insights from Guanidine-Containing Macrolides

Due to the absence of specific studies on this compound, its mechanism of action can be inferred from the general activity of guanidine-containing polyhydroxyl macrolides. The primary target for this class of antibiotics is the cell membrane.[3] Their mode of action is thought to involve the disruption of plasma membrane permeability, leading to the leakage of essential cellular components and ultimately cell death.[3]

The structural hallmarks of these macrolides, namely the terminal guanidine group and the large lactone ring, are considered crucial for their antimicrobial activities. One compound in this class, azalomycin F5a, has been shown to bind to the polar heads of cell-membrane phospholipids and specifically target lipoteichoic acid (LTA) in methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential affinity for specific components of the Gram-positive bacterial cell envelope.

Biological Activities: Limited Data

A review of guanidine-containing polyhydroxyl macrolides mentions the acute toxicity of this compound in mice, with a lethal dose (LD0) administered intraperitoneally being greater than 30 mg/kg.

Signaling Pathways: An Unexplored Frontier

There is no available scientific literature detailing the interaction of this compound with any specific cellular signaling pathways. In contrast, a related compound from the same source, Malolactomycin D, has been identified as a selective inhibitor of Ras-responsive transcription. Malolactomycin D is suggested to exert its effects by inhibiting the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). However, it is crucial to note that this mechanism is specific to Malolactomycin D and cannot be directly attributed to this compound without dedicated experimental evidence.

Experimental Protocols: A Notable Absence

Detailed experimental methodologies for the isolation, characterization, and mechanistic evaluation of this compound are not published in the accessible scientific literature. General protocols for the screening and study of antibiotics from Streptomyces would apply, but specifics for this particular compound are lacking.

Data Presentation

Due to the lack of quantitative data regarding the mechanism of action of this compound, no data tables can be generated at this time.

Visualizations

As there is no described signaling pathway, experimental workflow, or logical relationship for the mechanism of action of this compound, no diagrams can be created.

Conclusion

This compound remains a poorly characterized natural product. While its structural class suggests a mechanism involving the disruption of the cell membrane, this has not been experimentally verified for this specific compound. The lack of published data on its antibacterial spectrum, molecular targets, and effects on signaling pathways highlights a significant gap in the understanding of this antibiotic. Further research is required to elucidate the core mechanism of action of this compound and to determine its potential as a therapeutic agent. Professionals in drug development and research should be aware of the current limitations in the available data for this compound.

References

Malolactomycin C: An Inquiry into its Antibacterial Profile

An In-depth Technical Guide on the Antibacterial Spectrum of Activity of Malolactomycin C

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the antibacterial spectrum of activity of this compound. Despite a comprehensive search of available scientific literature, no specific data regarding the minimum inhibitory concentrations (MICs), detailed experimental protocols for antibacterial testing, or the precise mechanism of action for this compound could be identified. While the related compound, Malolactomycin A, has been isolated from Streptomyces species, its antibacterial profile is not detailed in the accessible literature. This document outlines the current void in public knowledge concerning this compound's antibacterial properties and underscores the need for foundational research in this area.

Introduction to Malolactomycins

Malolactomycins are a class of antibiotic compounds. The only member of this class with any available, albeit limited, information is Malolactomycin A, which has been identified as a product of fermentation by Streptomyces species. The chemical structure and biosynthetic pathway of these compounds are not extensively characterized in publicly accessible scientific databases. The focus of this guide, this compound, remains an obscure entity within this class, with no available data on its biological activity.

Antibacterial Spectrum of Activity: Data Not Available

A critical aspect of characterizing any potential antibiotic is determining its spectrum of activity through the measurement of Minimum Inhibitory Concentrations (MICs) against a diverse panel of pathogenic bacteria. This quantitative data allows for an assessment of the compound's potency and its potential clinical applications.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Species | Strain | MIC (µg/mL) |

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

As indicated in Table 1, a thorough search of scientific literature and databases did not yield any quantitative data on the MICs of this compound against any bacterial species. This significant gap in knowledge prevents any meaningful analysis of its antibacterial spectrum.

Experimental Protocols: Methodologies Undisclosed

The determination of MIC values is reliant on standardized and meticulously detailed experimental protocols. These protocols typically include methods such as broth microdilution or agar (B569324) dilution, and specify crucial parameters like:

-

Bacterial Strains: The specific strains of bacteria tested.

-

Growth Media: The type of nutrient broth or agar used.

-

Inoculum Preparation: The concentration of the bacterial suspension.

-

Incubation Conditions: The temperature, duration, and atmospheric conditions of incubation.

-

Endpoint Determination: The method used to assess bacterial growth inhibition.

Without access to any published studies on this compound, the specific experimental protocols used to evaluate its antibacterial activity remain unknown.

Mechanism of Action: Signaling Pathways Uncharacterized

Understanding the mechanism of action of an antibiotic is fundamental to its development and clinical use. This involves identifying the specific cellular target or pathway that the compound disrupts, leading to bacterial growth inhibition or death.

A visual representation of a hypothetical experimental workflow for determining the mechanism of action is provided below. However, it is crucial to note that this is a generalized workflow and has not been applied to this compound due to the absence of research in this area.

Caption: A generalized workflow for elucidating an antibiotic's mechanism of action.

Due to the lack of available data, no specific signaling pathways or molecular targets for this compound can be described or visualized.

Conclusion and Future Directions

The antibacterial spectrum of activity for this compound is currently undefined in the public scientific domain. There is a complete absence of quantitative data (MICs), detailed experimental methodologies, and any information regarding its mechanism of action.

For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary to build a foundational understanding:

-

Isolation and Purification: Develop a robust method for the isolation and purification of this compound, likely from a producing Streptomyces strain.

-

Structural Elucidation: Determine the precise chemical structure of this compound using techniques such as NMR and mass spectrometry.

-

In Vitro Antibacterial Screening: Conduct comprehensive MIC testing against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Mechanism of Action Studies: Initiate studies to identify the cellular target and mechanism of action of this compound.

Without these fundamental studies, this compound remains an enigmatic natural product with unknown potential as an antibacterial agent. This guide serves to highlight the significant knowledge gap and to encourage primary research into this unexplored area of antibiotic discovery.

Malolactomycin C: An Inquiry into its Antibacterial Profile

An In-depth Technical Guide on the Antibacterial Spectrum of Activity of Malolactomycin C

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the antibacterial spectrum of activity of this compound. Despite a comprehensive search of available scientific literature, no specific data regarding the minimum inhibitory concentrations (MICs), detailed experimental protocols for antibacterial testing, or the precise mechanism of action for this compound could be identified. While the related compound, Malolactomycin A, has been isolated from Streptomyces species, its antibacterial profile is not detailed in the accessible literature. This document outlines the current void in public knowledge concerning this compound's antibacterial properties and underscores the need for foundational research in this area.

Introduction to Malolactomycins

Malolactomycins are a class of antibiotic compounds. The only member of this class with any available, albeit limited, information is Malolactomycin A, which has been identified as a product of fermentation by Streptomyces species. The chemical structure and biosynthetic pathway of these compounds are not extensively characterized in publicly accessible scientific databases. The focus of this guide, this compound, remains an obscure entity within this class, with no available data on its biological activity.

Antibacterial Spectrum of Activity: Data Not Available

A critical aspect of characterizing any potential antibiotic is determining its spectrum of activity through the measurement of Minimum Inhibitory Concentrations (MICs) against a diverse panel of pathogenic bacteria. This quantitative data allows for an assessment of the compound's potency and its potential clinical applications.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Species | Strain | MIC (µg/mL) |

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

As indicated in Table 1, a thorough search of scientific literature and databases did not yield any quantitative data on the MICs of this compound against any bacterial species. This significant gap in knowledge prevents any meaningful analysis of its antibacterial spectrum.

Experimental Protocols: Methodologies Undisclosed

The determination of MIC values is reliant on standardized and meticulously detailed experimental protocols. These protocols typically include methods such as broth microdilution or agar dilution, and specify crucial parameters like:

-

Bacterial Strains: The specific strains of bacteria tested.

-

Growth Media: The type of nutrient broth or agar used.

-

Inoculum Preparation: The concentration of the bacterial suspension.

-

Incubation Conditions: The temperature, duration, and atmospheric conditions of incubation.

-

Endpoint Determination: The method used to assess bacterial growth inhibition.

Without access to any published studies on this compound, the specific experimental protocols used to evaluate its antibacterial activity remain unknown.

Mechanism of Action: Signaling Pathways Uncharacterized

Understanding the mechanism of action of an antibiotic is fundamental to its development and clinical use. This involves identifying the specific cellular target or pathway that the compound disrupts, leading to bacterial growth inhibition or death.

A visual representation of a hypothetical experimental workflow for determining the mechanism of action is provided below. However, it is crucial to note that this is a generalized workflow and has not been applied to this compound due to the absence of research in this area.

Caption: A generalized workflow for elucidating an antibiotic's mechanism of action.

Due to the lack of available data, no specific signaling pathways or molecular targets for this compound can be described or visualized.

Conclusion and Future Directions

The antibacterial spectrum of activity for this compound is currently undefined in the public scientific domain. There is a complete absence of quantitative data (MICs), detailed experimental methodologies, and any information regarding its mechanism of action.

For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary to build a foundational understanding:

-

Isolation and Purification: Develop a robust method for the isolation and purification of this compound, likely from a producing Streptomyces strain.

-

Structural Elucidation: Determine the precise chemical structure of this compound using techniques such as NMR and mass spectrometry.

-

In Vitro Antibacterial Screening: Conduct comprehensive MIC testing against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Mechanism of Action Studies: Initiate studies to identify the cellular target and mechanism of action of this compound.

Without these fundamental studies, this compound remains an enigmatic natural product with unknown potential as an antibacterial agent. This guide serves to highlight the significant knowledge gap and to encourage primary research into this unexplored area of antibiotic discovery.

The Enigmatic Profile of Malolactomycin C: A Review of Available Data and General In Vitro Methodologies for Antibacterial Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of Malolactomycin C's in vitro activity, with a specific focus on Gram-positive bacteria. A thorough review of existing literature reveals that while this compound has been identified, its characterized biological activity is not in the antibacterial domain against Gram-positive organisms. This document synthesizes the available information on this compound and, in the absence of specific data, provides a detailed overview of standard experimental protocols for assessing the in vitro activity of novel compounds against Gram-positive bacteria. This guide serves to inform researchers about the current knowledge gap and to provide the necessary methodological framework for any future investigations into the potential antibacterial properties of this compound or its analogues.

This compound: Current State of Knowledge

This compound is a 40-membered ring macrolide antibiotic.[1] It was identified along with its analogue, Malolactomycin D, from a strain of Streptomyces.[1] However, contrary to the premise of antibacterial activity against Gram-positive bacteria, the published research demonstrates its inhibitory action against the fungus Botrytis cinerea.[1] The existing scientific literature, as of this review, does not contain any specific data regarding the in vitro activity, such as Minimum Inhibitory Concentrations (MICs), of this compound against any Gram-positive bacterial strains.

The MeSH terms associated with the primary publication for this compound do include "Anti-Bacterial Agents," suggesting a potential broader classification or initial screening observation.[1] Nevertheless, the detailed findings within the available abstract focus solely on its antifungal properties.[1] Consequently, there are no specific experimental protocols or signaling pathways related to the antibacterial mechanism of this compound to report.

General Experimental Protocols for In Vitro Antibacterial Activity Assessment

In the context of discovering and developing new antibacterial agents, a standardized set of in vitro assays is crucial. The following are detailed methodologies commonly employed to determine the susceptibility of Gram-positive bacteria to novel compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

Select a few well-isolated colonies of the Gram-positive bacterial strain from an agar (B569324) plate.

-

Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at an appropriate temperature (typically 35-37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conceptual Workflow for Novel Antibacterial Agent Screening

While specific signaling pathways for this compound's antibacterial action are not available, the following diagram illustrates a general workflow for the in vitro screening of a novel compound for antibacterial activity. This logical relationship is fundamental to drug discovery and development in this field.

Conclusion and Future Directions

The current body of scientific literature does not support the hypothesis that this compound possesses significant in vitro activity against Gram-positive bacteria. Its characterized role is as an antifungal agent. For researchers interested in the potential antibacterial applications of the malolactomycin family, the immediate first step would be to perform primary screening of this compound against a diverse panel of Gram-positive pathogens using the standardized protocols outlined in this guide. Should any activity be observed, the logical progression would follow the conceptual workflow, moving from hit confirmation to more detailed mechanistic studies. Without this foundational screening data, any further discussion on its antibacterial properties remains speculative. This guide provides the necessary framework for initiating such an investigation and clarifies the current, limited understanding of this compound's biological activity spectrum.

References

The Enigmatic Profile of Malolactomycin C: A Review of Available Data and General In Vitro Methodologies for Antibacterial Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of Malolactomycin C's in vitro activity, with a specific focus on Gram-positive bacteria. A thorough review of existing literature reveals that while this compound has been identified, its characterized biological activity is not in the antibacterial domain against Gram-positive organisms. This document synthesizes the available information on this compound and, in the absence of specific data, provides a detailed overview of standard experimental protocols for assessing the in vitro activity of novel compounds against Gram-positive bacteria. This guide serves to inform researchers about the current knowledge gap and to provide the necessary methodological framework for any future investigations into the potential antibacterial properties of this compound or its analogues.

This compound: Current State of Knowledge

This compound is a 40-membered ring macrolide antibiotic.[1] It was identified along with its analogue, Malolactomycin D, from a strain of Streptomyces.[1] However, contrary to the premise of antibacterial activity against Gram-positive bacteria, the published research demonstrates its inhibitory action against the fungus Botrytis cinerea.[1] The existing scientific literature, as of this review, does not contain any specific data regarding the in vitro activity, such as Minimum Inhibitory Concentrations (MICs), of this compound against any Gram-positive bacterial strains.

The MeSH terms associated with the primary publication for this compound do include "Anti-Bacterial Agents," suggesting a potential broader classification or initial screening observation.[1] Nevertheless, the detailed findings within the available abstract focus solely on its antifungal properties.[1] Consequently, there are no specific experimental protocols or signaling pathways related to the antibacterial mechanism of this compound to report.

General Experimental Protocols for In Vitro Antibacterial Activity Assessment

In the context of discovering and developing new antibacterial agents, a standardized set of in vitro assays is crucial. The following are detailed methodologies commonly employed to determine the susceptibility of Gram-positive bacteria to novel compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

Select a few well-isolated colonies of the Gram-positive bacterial strain from an agar plate.

-

Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at an appropriate temperature (typically 35-37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conceptual Workflow for Novel Antibacterial Agent Screening

While specific signaling pathways for this compound's antibacterial action are not available, the following diagram illustrates a general workflow for the in vitro screening of a novel compound for antibacterial activity. This logical relationship is fundamental to drug discovery and development in this field.

Conclusion and Future Directions

The current body of scientific literature does not support the hypothesis that this compound possesses significant in vitro activity against Gram-positive bacteria. Its characterized role is as an antifungal agent. For researchers interested in the potential antibacterial applications of the malolactomycin family, the immediate first step would be to perform primary screening of this compound against a diverse panel of Gram-positive pathogens using the standardized protocols outlined in this guide. Should any activity be observed, the logical progression would follow the conceptual workflow, moving from hit confirmation to more detailed mechanistic studies. Without this foundational screening data, any further discussion on its antibacterial properties remains speculative. This guide provides the necessary framework for initiating such an investigation and clarifies the current, limited understanding of this compound's biological activity spectrum.

References

Unraveling the Molecular Target of Malolactomycin C: A Guide for Researchers

Despite its discovery as a potent antimicrobial and potential anticancer agent, the precise molecular target of Malolactomycin C remains an enigma within the scientific community. Extensive searches of available scientific literature and bioactivity databases have yielded no specific, direct molecular binding partner for this natural product. This guide provides a comprehensive overview of the current understanding, highlighting the critical need for further research to elucidate its mechanism of action.